molecular formula C14H11ClN2O2 B4241849 N-BENZOYL-N'-(3-CHLOROPHENYL)UREA CAS No. 94398-04-6

N-BENZOYL-N'-(3-CHLOROPHENYL)UREA

Cat. No.: B4241849
CAS No.: 94398-04-6
M. Wt: 274.70 g/mol
InChI Key: AVXCFLXNSZLHQL-UHFFFAOYSA-N
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Description

N-BENZOYL-N'-(3-CHLOROPHENYL)UREA is an organic compound with the molecular formula C14H11ClN2O. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group linked to a 3-chlorophenyl group through an amino carbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZOYL-N'-(3-CHLOROPHENYL)UREA typically involves the condensation of 3-chloroaniline with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3-chloroaniline+benzoyl chlorideN-[(3-chlorophenyl)amino]carbonylbenzamide+HCl\text{3-chloroaniline} + \text{benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-chloroaniline+benzoyl chloride→N-[(3-chlorophenyl)amino]carbonylbenzamide+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of a continuous flow reactor, which allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as Lewis acids can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-BENZOYL-N'-(3-CHLOROPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-BENZOYL-N'-(3-CHLOROPHENYL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism of action of N-BENZOYL-N'-(3-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)benzamide
  • N-(2-chlorophenyl)benzamide
  • N-(3-fluorophenyl)benzamide

Uniqueness

N-BENZOYL-N'-(3-CHLOROPHENYL)UREA is unique due to the presence of the 3-chloro substituent, which can influence its reactivity and biological activity. This differentiates it from other benzamide derivatives with different substituents, leading to distinct properties and applications.

Properties

IUPAC Name

N-[(3-chlorophenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2/c15-11-7-4-8-12(9-11)16-14(19)17-13(18)10-5-2-1-3-6-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXCFLXNSZLHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94398-04-6
Record name N-BENZOYL-N'-(3-CHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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